molecular formula C10H20O2Si B12060216 (1E,3Z)-1-Methoxy-2-methyl-3-(trimethylsilyloxy)-1,3-pentadiene CAS No. 72486-93-2

(1E,3Z)-1-Methoxy-2-methyl-3-(trimethylsilyloxy)-1,3-pentadiene

Cat. No.: B12060216
CAS No.: 72486-93-2
M. Wt: 200.35 g/mol
InChI Key: SSGAQVOLXCOJGN-AZRUORMVSA-N
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Description

This compound (CAS 72486-93-2) is a functionalized conjugated diene with a methoxy group at position 1, a methyl group at position 2, and a trimethylsilyloxy (TMSO) group at position 2. The (1E,3Z) configuration indicates trans geometry at the C1 double bond and cis geometry at the C3 double bond. Its conjugated system and electron-donating/withdrawing substituents make it highly reactive in Diels-Alder reactions and other pericyclic processes. It is synthetically valuable due to its role in forming complex polycyclic frameworks, particularly in natural product synthesis .

Properties

CAS No.

72486-93-2

Molecular Formula

C10H20O2Si

Molecular Weight

200.35 g/mol

IUPAC Name

[(1E,3Z)-1-methoxy-2-methylpenta-1,3-dien-3-yl]oxy-trimethylsilane

InChI

InChI=1S/C10H20O2Si/c1-7-10(9(2)8-11-3)12-13(4,5)6/h7-8H,1-6H3/b9-8+,10-7-

InChI Key

SSGAQVOLXCOJGN-AZRUORMVSA-N

Isomeric SMILES

C/C=C(/C(=C/OC)/C)\O[Si](C)(C)C

Canonical SMILES

CC=C(C(=COC)C)O[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Step 1: Formation of 1-Methoxy-2-methylpent-1-en-3-one

The synthesis begins with the condensation of 3-pentanone and ethyl formate in the presence of sodium hydride (NaH) as a base. This Claisen-Schmidt-type reaction generates the α,β-unsaturated ketone intermediate, 1-methoxy-2-methylpent-1-en-3-one. Key conditions include:

  • Solvent : Anhydrous tetrahydrofuran (THF) or ether

  • Temperature : 0°C to room temperature

  • Reagents : Ethyl formate (1.2 equiv), NaH (1.5 equiv)

  • Yield : 65–70%.

The reaction proceeds via deprotonation of 3-pentanone to form an enolate, which attacks ethyl formate to yield the enol ether after methanol quench.

Step 2: Silylation with Trimethylsilyl Chloride

The α,β-unsaturated ketone is subsequently silylated using trimethylsilyl chloride (TMSCl) in the presence of triethylamine (TEA) as an acid scavenger:

  • Solvent : Dichloromethane (DCM) or hexanes

  • Temperature : 0°C to reflux

  • Reagents : TMSCl (1.1 equiv), TEA (1.2 equiv)

  • Yield : 85–90%.

This step installs the trimethylsiloxy group at the γ-position, stabilizing the enolate and enhancing the diene’s electron density for subsequent cycloadditions.

Step 3: Purification and Isolation

The crude product is purified via fractional distillation under reduced pressure (60–80°C at 0.1 mmHg) or column chromatography (hexanes/ethyl acetate). The final compound is obtained as a colorless to pale yellow liquid with a density of 0.899 g/mL.

Table 1: Key Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₂₀O₂Si
Molecular Weight200.35 g/mol
Boiling Point81.1°C (closed cup)
Storage Conditions2–8°C under inert atmosphere
SMILESCO\C=C(C)\C(OSi(C)C)=C\C

Alternative Approaches and Modifications

While the three-step method remains dominant, variations in catalysts and reagents have been explored:

Use of Dimethyl Sulfate in Enol Ether Formation

Early procedures employed dimethyl sulfate as the methylating agent instead of ethyl formate. However, this method faces limitations due to dimethyl sulfate’s toxicity and lower selectivity, resulting in byproducts such as dimethyl ether derivatives.

Catalytic Silylation Strategies

Recent studies suggest that Lewis acids like trimethylsilyl triflate (TMSOTf) can accelerate silylation under milder conditions (20–25°C), though yields remain comparable to traditional methods.

Critical Analysis of Methodologies

Yield Optimization

The three-step synthesis achieves moderate overall yields (40%), primarily limited by the Claisen-Schmidt condensation step. Scaling this reaction requires careful control of moisture and temperature to prevent hydrolysis of intermediates.

StepReagentSolventTemperatureYield (%)
1Ethyl formate/NaHTHF0°C→rt65–70
2TMSCl/TEADCMReflux85–90
3Hexanes60–80°C95

Applications in Organic Synthesis

The compound’s utility is underscored by its role in synthesizing:

  • Migrastatin analogs : Employed in aza-Diels-Alder reactions to generate macrocyclic lactams with antitumor activity.

  • Dihydropyridinones : Chlorosilane-promoted cycloadditions yield heterocycles with pharmaceutical relevance .

Chemical Reactions Analysis

Types of Reactions

(1E,3Z)-1-Methoxy-2-methyl-3-(trimethylsilyloxy)-1,3-pentadiene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into saturated derivatives.

    Substitution: The methoxy and trimethylsilyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like peracids for epoxidation, reducing agents such as hydrogen gas with metal catalysts for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out in solvents like dichloromethane or toluene, under controlled temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce alkanes or alkenes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(1E,3Z)-1-Methoxy-2-methyl-3-(trimethylsilyloxy)-1,3-pentadiene has several scientific research applications:

Mechanism of Action

The mechanism of action of (1E,3Z)-1-Methoxy-2-methyl-3-(trimethylsilyloxy)-1,3-pentadiene involves its reactivity with various chemical reagents. The methoxy and trimethylsilyloxy groups can participate in nucleophilic and electrophilic reactions, facilitating the formation of new chemical bonds. The compound’s molecular targets and pathways depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Key Features

The following table summarizes critical structural and functional differences between the target compound and related dienes:

Compound Name Key Substituents Conjugation Applications Stability/Reactivity Notes
(1E,3Z)-1-Methoxy-2-methyl-3-(trimethylsilyloxy)-1,3-pentadiene (Target) –OCH₃ (C1), –CH₃ (C2), –TMSO (C3) Conjugated Asymmetric Diels-Alder reactions, synthesis of polyoxygenated natural products Enhanced reactivity due to conjugated system; TMSO group acts as a directing group
Danishefsky’s Diene (1-Methoxy-3-TMSO-1,3-butadiene) –OCH₃ (C1), –TMSO (C3) Conjugated Synthesis of dihydropyrans and polyols Less steric hindrance compared to target; faster reaction rates in polar solvents
2,4-Bis(trimethylsilyloxy)-1,3-pentadiene –TMSO (C2 and C4) Conjugated Enantioselective Diels-Alder reactions (e.g., cyathin A3 synthesis) Higher electron density due to dual TMSO groups; requires chiral catalysts for asymmetry
1,3-Pentadiene (unsubstituted) No substituents Conjugated Polymerization (e.g., thermoplastic paints) Lower thermal stability than substituted analogs; prone to uncontrolled polymerization
(Z)-3-Methyl-1,3-pentadiene –CH₃ (C3) Conjugated Industrial monomer; limited synthetic utility Thermodynamically less stable than target (ΔH ~30 kJ/mol)

Stability and Thermodynamic Comparisons

  • Conjugation Effects: The conjugated system in the target compound provides ~30 kJ/mol greater stability compared to non-conjugated analogs like 1,4-pentadiene, aligning with general trends for conjugated dienes .
  • Substituent Effects :
    • The TMSO group increases electrophilicity at C4, enhancing regioselectivity in cycloadditions .
    • The methoxy group at C1 stabilizes the partial positive charge during Diels-Alder reactions, accelerating reactivity .
  • Geometric Isomerism : The (1E,3Z) configuration balances steric repulsion (minimized by the trans C1 geometry) and electronic effects (cis C3 geometry optimizes conjugation) .
Diels-Alder Reactions
  • The target compound outperforms Danishefsky’s diene in reactions requiring bulky dienophiles due to its methyl group at C2, which sterically shields the s-cis conformation, favoring endo selectivity .
  • Example: In the synthesis of cyathin A3, the target’s analog (2,4-bis-TMSO-1,3-pentadiene) achieved 90% yield and 93% ee in an asymmetric Diels-Alder reaction using a titanium-BINOL catalyst .
Polymerization Behavior

    Biological Activity

    (1E,3Z)-1-Methoxy-2-methyl-3-(trimethylsilyloxy)-1,3-pentadiene, with CAS number 72486-93-2, is a synthetic compound primarily utilized in organic synthesis and medicinal chemistry. Its unique structure incorporates a methoxy group and a trimethylsilyloxy moiety, contributing to its reactivity and potential biological activity. This article explores the biological activity of this compound, focusing on its antiproliferative effects and applications in cancer research.

    • Molecular Formula : C10H20O2Si
    • Molecular Weight : 200.35 g/mol
    • IUPAC Name : [(1E,3Z)-1-methoxy-2-methylpenta-1,3-dien-3-yl]oxy-trimethylsilane

    Antiproliferative Activity

    Research has indicated that (1E,3Z)-1-Methoxy-2-methyl-3-(trimethylsilyloxy)-1,3-pentadiene serves as a precursor in the synthesis of migrastatin analogs, which are known for their ability to inhibit cell migration and metastasis in tumors. The compound's derivatives have shown promising results in various studies targeting human cancer cell lines.

    Case Study: Migrastatin Analog Synthesis

    The synthesis of migrastatin analogs using this compound has been investigated for their efficacy as cell migration inhibitors. These analogs have demonstrated significant antiproliferative effects on several human tumor cell lines including HeLa (cervical cancer), A2780 (ovarian cancer), and MSTO-211H (mesothelioma) cells.

    CompoundCell LineGI50 (µM)
    Migrastatin Analog 1HeLa4.4
    Migrastatin Analog 2A27802.2
    Migrastatin Analog 3MSTO-211H2.4

    The GI50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potential as an effective therapeutic agent against cancer.

    The mechanism through which (1E,3Z)-1-Methoxy-2-methyl-3-(trimethylsilyloxy)-1,3-pentadiene exerts its biological effects appears to involve inhibition of DNA topoisomerase II. This enzyme plays a crucial role in DNA replication and transcription; thus, its inhibition can lead to apoptosis in cancer cells.

    Apoptosis Induction

    Studies have shown that certain derivatives of this compound induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and increasing sub-G0 phase populations during cell cycle analysis. This suggests a concentration-dependent effect on cellular viability and promotes further investigation into its derivatives for therapeutic development.

    Q & A

    Q. What are the optimized synthetic procedures for (1E,3Z)-1-Methoxy-2-methyl-3-(trimethylsilyloxy)-1,3-pentadiene, and how do they address historical challenges in purification?

    The compound is synthesized via silylation of 1-methoxy-2-methylpent-1-en-3-one using trimethylsilyl trifluoromethanesulfonate and triethylamine in benzene. This method replaces older approaches (e.g., trimethylsilyl chloride with ZnCl₂ catalysis), which generated large amounts of triethylamine hydrochloride, complicating purification. The newer protocol reduces reaction time from 12 hours to 30 minutes and allows scalable synthesis (0.10–0.75 mol) with high yields. Key steps include quenching with aqueous NaHCO₃, extraction with hexane, and distillation under reduced pressure (b.p. 68–70°C at 0.5 mmHg) .

    Q. Which analytical techniques are critical for characterizing (1E,3Z)-1-Methoxy-2-methyl-3-(trimethylsilyloxy)-1,3-pentadiene, and how are they applied?

    Nuclear magnetic resonance (NMR) spectroscopy is essential for confirming regiochemistry and stereochemistry. For example, ¹H NMR can resolve the (E,Z)-configuration by analyzing coupling constants between vinyl protons. Thin-layer chromatography (TLC) monitors reaction progress, while gas chromatography (GC) or high-performance liquid chromatography (HPLC) assesses purity post-distillation. Mass spectrometry (MS) verifies molecular weight, particularly for silylated intermediates .

    Advanced Research Questions

    Q. How does (1E,3Z)-1-Methoxy-2-methyl-3-(trimethylsilyloxy)-1,3-pentadiene participate in catalytic silylene transfer reactions for silacycle synthesis?

    The compound serves as a silylene precursor in transition metal-catalyzed reactions. For example, silver catalysts activate its Si–O bond, enabling silylene transfer to alkenes or alkynes to form silacyclopropanes or siloles. Palladium or nickel catalysts further functionalize these intermediates via C–C bond insertion, yielding five- or six-membered silacycles (e.g., silacyclopentanes). Reaction conditions (e.g., solvent polarity, temperature) critically influence regioselectivity and stereochemical outcomes .

    Q. What mechanistic insights explain contradictory regioselectivity in transition metal-catalyzed reactions involving this compound?

    Competing pathways arise from metal coordination modes. For instance, palladium preferentially binds the electron-rich diene moiety, directing silylene transfer to the α-position of carbonyl groups. In contrast, copper catalysts promote β-selectivity via transmetallation steps. Steric effects from the trimethylsilyloxy group further modulate reactivity, as demonstrated in studies comparing yields under Pd vs. Cu catalysis (e.g., 85% vs. 72% for silacyclobutane formation) .

    Q. How does the compound facilitate Zr-mediated multicomponent couplings for heterocycle synthesis, and what are the limitations?

    The compound’s strained Si–C bonds undergo cleavage when reacted with zirconacyclobutene-silacyclobutene fused rings and nitriles, enabling five-component couplings to form pyrrolo[3,2-c]pyridines. Steric hindrance from substituents (e.g., tert-butyl groups) can halt the reaction at intermediate stages, allowing isolation of azasilacyclopentadiene complexes. Limitations include sensitivity to nitrile electronic properties: electron-deficient nitriles (e.g., CF₃CN) inhibit Si–C bond activation, reducing yields by ~40% .

    Methodological Considerations

    Q. What strategies mitigate side reactions during large-scale synthesis of this compound?

    • Temperature control : Maintaining 40°C during silylation prevents retro-aldol side reactions.
    • Solvent selection : Benzene minimizes polar byproduct solubility, simplifying extraction.
    • Catalyst loading : Substoichiometric ZnCl₂ (5 mol%) suppresses oligomerization of the enone precursor .

    Q. How can computational modeling predict the compound’s reactivity in new catalytic systems?

    Density functional theory (DFT) calculations analyze frontier molecular orbitals to predict sites for electrophilic/nucleophilic attack. For example, the LUMO of the diene moiety (−1.8 eV) indicates susceptibility to Pd(0) oxidative addition. Molecular dynamics simulations further model steric clashes between the trimethylsilyloxy group and catalyst ligands, guiding ligand design for improved selectivity .

    Data Contradiction Analysis

    Q. Why do conflicting reports exist regarding the compound’s stability under acidic conditions?

    Early studies reported decomposition at pH < 2 due to Si–O bond hydrolysis. However, recent work using buffered aqueous phases (pH 3–4) during extraction shows >90% recovery, attributed to kinetic stabilization by the methoxy group. Contradictions arise from differences in acid strength and reaction time: concentrated HCl (pH 0) degrades the compound within 1 hour, while dilute acetic acid (pH 3) preserves integrity for 24 hours .

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